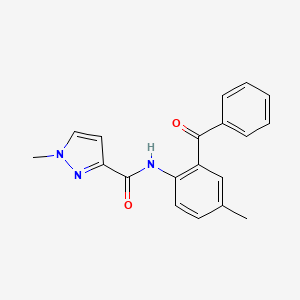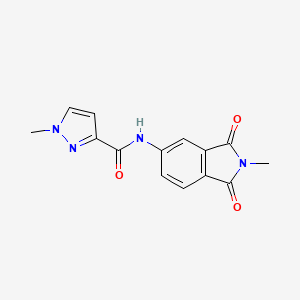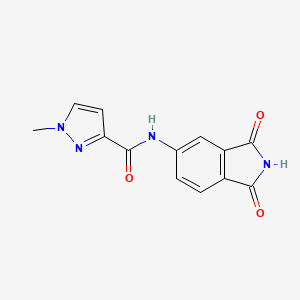
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide (NBMP) is a novel small molecule with a wide range of potential applications in the scientific research field. NBMP is a synthetic compound with a pyrazole core and a benzoyl and methyl substituent attached to the nitrogen atom of the pyrazole ring. It has been studied extensively in recent years due to its unique structure, which provides a versatile platform for various research applications.
科学研究应用
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively in recent years due to its unique structure, which provides a versatile platform for various research applications. N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been used as a starting material for the synthesis of a variety of compounds, including polymers, drugs, and other biologically active molecules. It has also been used as a model compound to study the structure-activity relationship of various compounds. Additionally, N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been used in the synthesis of small molecules for drug discovery and development.
作用机制
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a small molecule that interacts with various molecules in the body, including enzymes, receptors, and other molecules. The exact mechanism of action of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is still not fully understood, however, it is believed to interact with certain proteins and enzymes in the body, leading to a change in the activity of these proteins and enzymes. Additionally, N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to interact with various receptors in the body, leading to a change in the activity of these receptors.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively in recent years due to its unique structure, which provides a versatile platform for various research applications. N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of various cellular processes, such as cell proliferation and apoptosis. Additionally, N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
实验室实验的优点和局限性
One of the main advantages of using N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in laboratory experiments is its high solubility in a variety of solvents, which makes it easier to work with and allows for more precise measurements. Additionally, N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is relatively stable and non-toxic, making it a safe and reliable compound for use in laboratory experiments. However, one of the main limitations of using N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in laboratory experiments is its relatively low potency, which limits its usefulness in some applications.
未来方向
The potential applications of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are still being explored, and there are many potential future directions for research. Some potential future directions include the development of new synthesis methods for N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, the exploration of its potential therapeutic applications, and the study of its interactions with various proteins and enzymes in the body. Additionally, further research into the biochemical and physiological effects of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide could lead to the development of new drugs and treatments. Finally, the study of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide could provide valuable insight into the structure-activity relationships of small molecules, which could lead to the development of new compounds with improved properties.
合成方法
N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a variety of methods. The most common method involves the reaction of benzoyl chloride and 4-methylphenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid. This reaction leads to the formation of the desired product, N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, in high yields. Other methods for the synthesis of N-(2-benzoyl-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide include the reaction of benzoyl chloride and 4-methylphenylhydrazine in the presence of a base catalyst, such as sodium hydroxide, as well as the reaction of benzoyl chloride and 4-methylphenylhydrazine in the presence of a solvent, such as acetonitrile.
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-16(20-19(24)17-10-11-22(2)21-17)15(12-13)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQAPMFMAHFKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535807.png)
![N-cyclohexyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535808.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B6535820.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B6535822.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535829.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535840.png)
![1-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535847.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535850.png)
![1-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6535856.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535857.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535861.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6535876.png)

